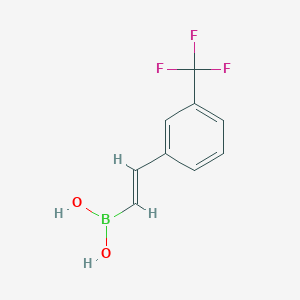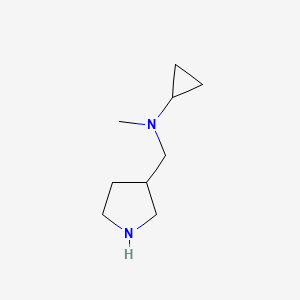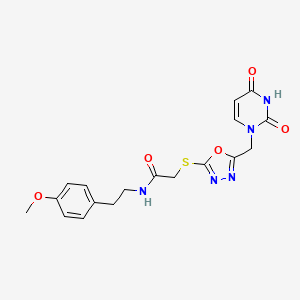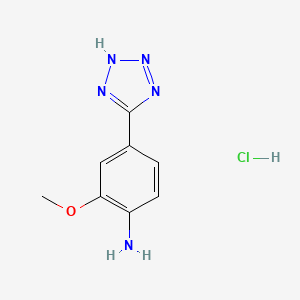
2-(3-Trifluoromethyl-phenyl)-etheneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Trifluoromethyl-phenyl)-etheneboronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethene group possessing a boronic acid functionality. Boronic acids are known for their versatility in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds essential in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of boronic acids typically involves organometallic reactions, where a boron-containing reagent is reacted with an organohalide. For trifluoromethyl-substituted phenyl boronic acids, the synthesis may involve the use of a trifluoromethylated phenyl halide as a starting material, reacting with a boron source under catalytic conditions that favor the formation of the boronic acid group (Wang, Lu, & Ishihara, 2018).
Molecular Structure Analysis
The molecular structure of this compound can be analyzed through spectroscopic methods such as NMR and X-ray crystallography. The trifluoromethyl group is electron-withdrawing, which influences the electronic structure of the phenyl ring and consequently the reactivity of the boronic acid. The ethene linkage introduces a degree of unsaturation, affecting the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
Boronic acids participate in a variety of chemical reactions, notably in cross-coupling reactions to form C-C bonds. The presence of the trifluoromethyl group can enhance the electron-withdrawing capability, potentially impacting the reactivity of the boronic acid in these reactions. Moreover, the compound's ability to form stable complexes with diols and amines can be utilized in the selective sensing and recognition of biological molecules (Erker, 2005).
Scientific Research Applications
Fluorescent pH Sensors
Researchers have designed and synthesized heteroatom-containing organic fluorophores, demonstrating the phenomenon of aggregation-induced emission (AIE). These materials show potential as fluorescent pH sensors in solution and solid states and as chemosensors for detecting acidic and basic organic vapors. The tunable intramolecular charge transfer (ICT) and AIE characteristics of these compounds highlight their versatility in sensor applications (Yang et al., 2013).
Synthetic Organic Chemistry
In the realm of synthetic chemistry, palladium-catalyzed cross-coupling reactions involving organoboron compounds have been developed to synthesize trifluoromethyl ketones. This methodology leverages the reactivity of aryl trifluoroacetates with organoboron compounds, offering a path to produce compounds with trifluoromethyl groups under mild conditions (Kakino et al., 2001).
Polymer Science
Novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety have been synthesized, exhibiting high glass-transition temperatures (Tg) and outstanding thermal stability. These polymers, derived from processes involving 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid, show promise in applications requiring materials with high thermal resistance and optical transparency (Liaw et al., 2007).
Organometallic Chemistry and Catalysis
The interaction between Lewis acidic fluoroboranes and Lewis basic platinum complexes has been explored, with findings indicating potential applications in the activation of ethene and other small molecules. This research provides insights into the use of this compound derivatives in catalysis and the development of new reaction mechanisms (Bauer et al., 2013).
Antipathogenic Activity
Research into thiourea derivatives has uncovered their significant antipathogenic activity, especially against strains known for biofilm formation. This suggests potential applications of this compound derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound could be the organic groups involved in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This process can lead to the synthesis of a wide range of organic compounds, impacting various biochemical pathways depending on the specific compounds produced.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific organic compounds produced through the Suzuki-Miyaura cross-coupling reactions . These effects could range from changes in cellular metabolism to alterations in signal transduction pathways, depending on the nature of the synthesized compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki-Miyaura cross-coupling reactions, in which this compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents could potentially impact the compound’s action and stability.
properties
IUPAC Name |
[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14)15/h1-6,14-15H/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVMEKGPYPLRD-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)


![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)